molecular formula C12H20Cl2OSi2 B12555046 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one CAS No. 142087-85-2

2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one

Cat. No.: B12555046
CAS No.: 142087-85-2
M. Wt: 307.36 g/mol
InChI Key: GQCTWLUHAQRJOC-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one: is a unique organosilicon compound characterized by its cyclobutanone core with dichloro and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with chlorinating agents and trimethylsilyl reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dichloro groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups.

Scientific Research Applications

2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one involves its interaction with various molecular targets. The compound’s dichloro and trimethylsilyl groups allow it to participate in a range of chemical reactions, influencing molecular pathways and processes. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one is unique due to its cyclobutanone core combined with both dichloro and trimethylsilyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

142087-85-2

Molecular Formula

C12H20Cl2OSi2

Molecular Weight

307.36 g/mol

IUPAC Name

2,2-dichloro-3,4-bis(trimethylsilylmethylidene)cyclobutan-1-one

InChI

InChI=1S/C12H20Cl2OSi2/c1-16(2,3)7-9-10(8-17(4,5)6)12(13,14)11(9)15/h7-8H,1-6H3

InChI Key

GQCTWLUHAQRJOC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C1C(=C[Si](C)(C)C)C(C1=O)(Cl)Cl

Origin of Product

United States

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